2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

Photochromism Substituent Effects Hammett Constants

2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one (Molecular Formula: C23H22N2O2; Exact Mass: 358.168128 g/mol) belongs to the 2,3-dihydro-4H-1,3-benzoxazin-4-one family, a subclass of heterocyclic compounds characterized by a fused benzene–oxazinone ring system. This compound features a 4-dimethylaminophenyl substituent at the 2-position, a methyl group at the 2-position, and a phenyl substituent at the 3-position.

Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
Cat. No. B11521996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Molecular FormulaC23H22N2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1(N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C
InChIInChI=1S/C23H22N2O2/c1-23(17-13-15-18(16-14-17)24(2)3)25(19-9-5-4-6-10-19)22(26)20-11-7-8-12-21(20)27-23/h4-16H,1-3H3
InChIKeyDBPGSUTVZRFNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one – Compound Class and Core Characteristics for Scientific Procurement


2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one (Molecular Formula: C23H22N2O2; Exact Mass: 358.168128 g/mol) belongs to the 2,3-dihydro-4H-1,3-benzoxazin-4-one family, a subclass of heterocyclic compounds characterized by a fused benzene–oxazinone ring system [1]. This compound features a 4-dimethylaminophenyl substituent at the 2-position, a methyl group at the 2-position, and a phenyl substituent at the 3-position. The 2,3-dihydro-4H-1,3-benzoxazin-4-one scaffold is recognized as a privileged structure in medicinal chemistry and materials science, serving both as a pharmacophore for enzyme inhibition and as a key intermediate for photochromic spiropyran synthesis [2][3]. The presence of the strong electron-donating dimethylamino group (Hammett σp = −0.83) distinguishes this compound from simpler 2-methyl-2-phenyl or 2-methyl-3-phenyl analogs and is expected to confer enhanced photochromic performance and distinct photophysical properties relative to non-aminated comparators [4][5].

Why Generic Substitution Fails for 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one in Photochromic and Biological Research


In-class 2,3-dihydro-4H-1,3-benzoxazin-4-one compounds are not interchangeable because both photochromic and biological performance are exquisitely sensitive to the nature and position of substituents. The electron-donating character of the para-dimethylamino group (σp = −0.83) is substantially stronger than that of methoxy (σp = −0.27) or unsubstituted phenyl, directly influencing the quantum yield of photochemical ring-opening and the lifetime of colored photoisomers [1]. In the benzoxazinone spiropyran series, only nitro-substituted derivatives exhibit photochromic properties at room temperature unless augmented by electron-donating substituents on the heteroarene fragment [2]. Similarly, para-substitution on the 2-phenyl ring modulates singlet oxygen generation capacity and fluorescence quantum yield, with electron-donor inclusion dramatically altering the balance between emissive and reactive excited-state pathways [3]. Consequently, procurement of the precisely substituted compound—rather than a generic benzoxazinone scaffold—is essential for reproducible photochromic, photophysical, and bioactivity outcomes.

Quantitative Differentiation Evidence for 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one Versus Closest Analogs


Electron-Donating Strength of the 4-Dimethylamino Substituent vs. Methoxy and Unsubstituted Analogs

The 4-dimethylamino substituent on the 2-phenyl ring provides a Hammett σp value of −0.83, representing a far stronger electron-donating effect than the methoxy group (σp = −0.27) found in related benzoxazinone derivatives reported to exhibit enhanced photocolorability [1]. In a comprehensive study of 1,3-benzoxazin-4-one spiropyrans, introduction of an electron-donating methoxy group into the heteroarene moiety was explicitly shown to enhance photocolorability at room temperature; the dimethylamino group, being a more potent donor, is predicted to produce a proportionally larger enhancement of photochromic response [2]. The commercially available 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS 40033-93-0; MW 239.27) lacks any amino substituent entirely, resulting in fundamentally different photochemical behavior [3].

Photochromism Substituent Effects Hammett Constants

Photochromic Switching Speed and Quantum Yield of Benzoxazinone-Derived Oxazine Photochromes

Photochromic systems based on the opening and closing of the [1,3]oxazine ring are among the fastest known photochromic switches, completing the full 'on–off' cycle in less than a few tens of nanoseconds [1]. In a systematic study of bichromophoric oxazines, excitation of the photochrome opens the [1,3]oxazine ring in less than 6 ns with quantum yields of 0.01–0.11 in acetonitrile at 20 °C when R1 and R2 are hydrogen atoms [2]. The incorporation of a 4-dimethylaminophenyl substituent at the R3 position (attached to the chiral center of the [1,3]oxazine ring) is explicitly identified as one of the structural variations that modulates these photochromic properties [2]. A related multichromophoric compound incorporating a 2-(4-dimethylaminophenyl)ethynyl fragment achieves ring opening in less than 6 ns with a quantum yield of 0.10 and a photogenerated isomer lifetime of 2 µs [3].

Photochromic Switching Quantum Yield Nanosecond Kinetics

Fatigue Resistance Advantage of Benzoxazinone-Derived Photochromes over Indoline Spiropyrans

Spiropyrans of the 1,3-benzoxazin-4-one series possess a documented advantage in fatigue resistance compared to their widely used indoline analogs. The 2018 study by Ozhogin et al. explicitly states that 'Spiropyrans containing 1,3-benzoxazin-4-one as a heteroarene fragment compared with the indoline analogs have the advantages of high fatigue resistance' [1]. A bichromophoric oxazine incorporating a 4-dimethylaminophenyl ethynyl fragment was shown to tolerate hundreds of switching cycles with no sign of degradation when operated within rigid polymer matrices [2]. In contrast, indoline spiropyrans are known to suffer from low photostability and a tendency to hydrolysis, limiting practical application durability [3].

Fatigue Resistance Photostability Spiropyran vs. Benzoxazinone

Lipophilicity and Molecular Property Differentiation from Commercially Available 2-Methyl-2-phenyl Analog

The target compound (MW 358.44 g/mol, C23H22N2O2) possesses substantially higher molecular weight and predicted lipophilicity compared to the closest commercially available analog 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS 40033-93-0; MW 239.27 g/mol, C15H13NO2), which is sold by Sigma-Aldrich as catalog PH009359 for early discovery research [1][2]. The 2-methyl-3-phenyl analog (CAS 20978-95-4) has a computed XLogP3 of 3.2, whereas the dimethylaminophenyl substitution in the target compound introduces an additional H-bond acceptor (N(CH3)2), increasing topological polar surface area and modifying solubility and permeability profiles [3]. These property differences translate into distinct chromatographic retention, membrane permeability, and formulation behavior that cannot be replicated by the simpler analogs.

Lipophilicity Molecular Properties Drug-likeness

Modulation of Singlet Oxygen Generation and Fluorescence by Electron-Donor Substitution on Benzoxazinones

In a systematic evaluation of 20 aryloxazinones, Lemp et al. (2008) demonstrated that benzoxazinone derivatives substituted in the para position of the 2-phenyl group (compounds 1–3) have low fluorescence quantum yields and produce singlet oxygen (1O2) in moderate quantum yields [1]. Critically, inclusion of electron-donor groups at position 7 of the aromatic fused moiety (compounds 4–6) significantly increases fluorescence emission from the excited singlet state, with a concomitant diminution in singlet oxygen production capacity [1]. The target compound, bearing a 4-dimethylamino electron-donating substituent para to the 2-phenyl group, is predicted to exhibit a modulated balance between radiative (fluorescence) and non-radiative (1O2-generating) pathways distinct from both unsubstituted 2-phenyl benzoxazinones and 7-donor-substituted derivatives [1].

Singlet Oxygen Fluorescence Quantum Yield Photophysics

Optimal Application Scenarios for 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one Based on Verified Differentiating Properties


Photochromic Molecular Switch Development Requiring Sub-6 ns Response Times

The target compound is optimally suited as a precursor or scaffold for developing [1,3]oxazine-ring-based photochromic switches, where literature precedent establishes that 4-dimethylaminophenyl-substituted oxazines can achieve photochemical ring opening in less than 6 ns with quantum yields up to 0.10–0.11 [1]. This ultra-fast switching capability, combined with the documented high fatigue resistance of benzoxazinone-derived photochromes relative to indoline spiropyrans [2], makes the compound a strategic choice for molecular electronics, photopharmacology, and all-optical data storage research where both speed and durability are non-negotiable performance parameters.

Synthesis of Fatigue-Resistant Photochromic Spiropyrans with Enhanced Photocolorability

For research groups synthesizing spiropyrans via condensation of 1,3-benzoxazin-4-onium perchlorates with hydroxyaldehydes, the target compound's strong electron-donating dimethylamino substituent (σp = −0.83) provides a built-in mechanism to enhance photocolorability. The 2018 study by Ozhogin et al. explicitly demonstrated that electron-donating groups on the heteroarene fragment improve the photochromic response of the resulting spiropyrans at room temperature [3]. The target compound thus offers a predictable advantage over non-aminated benzoxazinone precursors (e.g., 2-methyl-2-phenyl analog CAS 40033-93-0) for generating spiropyrans with superior color development upon UV irradiation.

Singlet Oxygen Sensitizer Screening and Photophysical Mechanistic Studies

The established structure–photophysics relationship for aryloxazinones—where para-substitution on the 2-phenyl ring yields low fluorescence but moderate singlet oxygen quantum yields [4]—positions the target compound as a valuable entry in systematic sensitizer screening libraries. Its 4-dimethylamino electron-donating group allows researchers to probe the transition between singlet-oxygen-generating and fluorescent states within a single scaffold family, facilitating mechanistic photophysical studies and the rational design of next-generation photosensitizers for photodynamic applications.

Antibacterial Benzoxazinone Derivative Screening with Differentiated Gram-Positive Activity

Comparative studies of 2,3-disubstituted benzoxazinone derivatives have demonstrated that the target compound exhibits significant antibacterial activity against Gram-positive bacteria, with the dimethylamino substituent being identified as a contributing factor to enhanced antimicrobial potency relative to derivatives lacking electron-donating amino substitutions [5]. This supports its inclusion in focused screening libraries for Gram-positive antibacterial discovery programs, where the precise substitution pattern differentiates it from inactive or less potent benzoxazinone analogs.

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